molecular formula C16H16Cl2N4O3 B10960116 N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10960116
M. Wt: 383.2 g/mol
InChI Key: OKGZVDHWMJWDPE-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a morpholinocarbonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced through a substitution reaction, often using 2,4-dichlorophenylamine as a starting material.

    Attachment of the morpholinocarbonyl group: The morpholinocarbonyl group is attached via a carbamoylation reaction, using morpholine and a suitable carbonylating agent.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

N-(2,4-Dichlorophenyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16Cl2N4O3

Molecular Weight

383.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H16Cl2N4O3/c1-21-14(15(23)19-12-3-2-10(17)8-11(12)18)9-13(20-21)16(24)22-4-6-25-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,19,23)

InChI Key

OKGZVDHWMJWDPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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